Androgen receptor degrader-1

Description

The Androgen Receptor as a Pivotal Research Target in Disease Progression

The androgen receptor is a transcription factor that belongs to the steroid hormone receptor superfamily. nih.govjournalononcology.org It plays a crucial role in the normal development and function of male reproductive organs. researchgate.net However, in the context of prostate cancer, the AR signaling pathway is a primary driver of tumor growth and survival. frontiersin.orgacs.org The binding of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), to the AR activates it, leading to the transcription of genes that promote cell proliferation. aacrjournals.org

As the disease advances, it often transitions from an androgen-dependent state to castration-resistant prostate cancer (CRPC), a more aggressive form of the disease. frontiersin.org Despite low levels of circulating androgens in CRPC, the AR signaling axis often remains active. urotoday.comamegroups.org This sustained activity can be due to several mechanisms, including AR gene amplification, overexpression of the AR protein, and mutations within the AR gene. nih.govnih.gov These alterations make the AR a critical and persistent target for therapeutic intervention in advanced prostate cancer research. nih.govbvsalud.org

Challenges with Conventional Androgen Receptor Antagonists in Preclinical Models and Associated Resistance Mechanisms

Conventional therapies for prostate cancer have long relied on androgen deprivation therapy (ADT) and AR antagonists like bicalutamide (B1683754) and the more potent second-generation agent, enzalutamide (B1683756). nih.govoaepublish.com These antagonists function by competitively binding to the ligand-binding domain (LBD) of the AR, thereby inhibiting its activation. oaepublish.comjhoponline.com While initially effective, resistance to these agents frequently develops in preclinical models and is a significant clinical challenge. jhoponline.comnih.gov

Several resistance mechanisms have been identified in preclinical studies:

AR Overexpression: Cancer cells can amplify the AR gene, leading to such high levels of the AR protein that even potent antagonists cannot fully block its signaling. nih.govurotoday.com

AR Gene Mutations: Mutations in the LBD of the AR, such as the F876L mutation, can alter the receptor's structure, converting antagonists like enzalutamide into agonists, thereby paradoxically promoting tumor growth. amegroups.orgjhoponline.comdovepress.com

AR Splice Variants (AR-Vs): A major challenge is the emergence of AR splice variants that lack the LBD. nih.govmdpi.com These truncated proteins, such as AR-V7, are constitutively active, meaning they can drive cancer cell growth without the need for androgen binding and are thus insensitive to traditional LBD-targeting antagonists. amegroups.orgmdpi.com

Increased Androgen Biosynthesis: Tumor cells can develop the ability to synthesize their own androgens, creating a high intratumoral androgen environment that can outcompete antagonists. oaepublish.comjhoponline.com

These resistance mechanisms highlight the limitations of an inhibition-based approach and have spurred the investigation of alternative strategies.

Conceptual Foundations of Androgen Receptor Degradation as a Novel Research Paradigm

In response to the challenges posed by resistance to AR antagonists, a new research paradigm has emerged: targeted protein degradation. Instead of merely blocking the AR's function, this approach aims to completely eliminate the AR protein from the cell. This is achieved through novel chemical entities, with one of the most prominent classes being Proteolysis-Targeting Chimeras (PROTACs). acs.orgnih.govnih.gov

A PROTAC is a heterobifunctional molecule with two key components connected by a linker. nih.govmdpi.com One end binds to the target protein (in this case, the AR), and the other end recruits an E3 ubiquitin ligase, a component of the cell's natural protein disposal system. researchgate.netresearchgate.net By bringing the AR and the E3 ligase into close proximity, the PROTAC facilitates the tagging of the AR with ubiquitin molecules. nih.govresearchgate.net This "tag" marks the AR for destruction by the proteasome, the cell's protein degradation machinery. nih.govnih.gov

The conceptual advantages of this degradation-based approach are significant:

Overcoming Resistance: By physically removing the AR protein, degraders can be effective against resistance mechanisms driven by AR overexpression and mutations in the LBD. mdpi.comarvinas.com

Catalytic Action: PROTACs can act catalytically, meaning a single PROTAC molecule can induce the degradation of multiple AR proteins, potentially leading to a more profound and sustained effect than traditional inhibitors which require continuous binding. aacrjournals.org

Targeting Splice Variants: While many first-generation AR degraders also target the LBD, the development of degraders that can bind to other domains or recognize both full-length AR and key splice variants is an active area of research. nih.gov

Bavdegalutamide (B8270050) (ARV-110) is a prime example of an orally bioavailable PROTAC AR degrader that has been extensively studied in preclinical models. arvinas.comaacrjournals.orgarvinas.com It was designed to target the AR for degradation by recruiting the cereblon E3 ubiquitin ligase. aacrjournals.org Preclinical research has shown that this compound can effectively degrade both wild-type and certain mutated forms of the AR. aacrjournals.org In enzalutamide-resistant prostate cancer models, bavdegalutamide demonstrated robust anti-tumor activity, highlighting the potential of this degradation strategy to address acquired resistance to conventional AR antagonists. arvinas.comaacrjournals.org

Interactive Data Table: Comparison of AR-Targeted Therapies

| Feature | Conventional Antagonists (e.g., Enzalutamide) | AR Degraders (e.g., Bavdegalutamide) |

|---|---|---|

| Mechanism of Action | Competitive inhibition of the AR ligand-binding domain. jhoponline.com | Induces ubiquitination and proteasomal degradation of the AR protein. aacrjournals.org |

| Effect on AR Protein | Blocks activity but may lead to protein accumulation. urotoday.com | Eliminates the AR protein from the cell. aacrjournals.org |

| Activity in AR Overexpression | Efficacy can be limited. nih.gov | Can remain effective by removing excess protein. arvinas.com |

| Activity Against LBD Mutations | Can be rendered ineffective or become agonistic. jhoponline.com | Can degrade mutated AR, overcoming resistance. aacrjournals.org |

| Activity Against AR Splice Variants | Ineffective against variants lacking the LBD. mdpi.com | Efficacy depends on the specific degrader design and binding site. nih.gov |

| Mode of Action | Occupancy-driven (requires continuous binding). | Event-driven (catalytic degradation). mdpi.com |

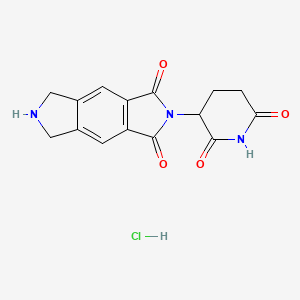

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H14ClN3O4 |

|---|---|

Molecular Weight |

335.74 g/mol |

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-6,7-dihydro-5H-pyrrolo[3,4-f]isoindole-1,3-dione;hydrochloride |

InChI |

InChI=1S/C15H13N3O4.ClH/c19-12-2-1-11(13(20)17-12)18-14(21)9-3-7-5-16-6-8(7)4-10(9)15(18)22;/h3-4,11,16H,1-2,5-6H2,(H,17,19,20);1H |

InChI Key |

MWGHESOKTPIODS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C4CNCC4=C3.Cl |

Origin of Product |

United States |

Mechanisms of Androgen Receptor Degradation

The Ubiquitin-Proteasome System in Androgen Receptor Proteostasis

The ubiquitin-proteasome system (UPS) is a highly regulated and essential cellular pathway responsible for the degradation of a wide variety of proteins, including the AR. nih.govnih.gov This system plays a crucial role in maintaining cellular protein homeostasis and is involved in numerous biological processes. The degradation of proteins via the UPS is a multi-step enzymatic cascade that results in the covalent attachment of a chain of ubiquitin molecules to the target protein, marking it for destruction by the 26S proteasome. nih.gov

The specificity of the UPS is conferred by E3 ubiquitin ligases, which recognize and bind to specific substrate proteins, facilitating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target. embopress.org Several E3 ligases have been identified to play a role in the ubiquitination of the AR, thereby influencing its stability and transcriptional activity. nih.govnih.gov

Notable E3 ligases involved in AR degradation include:

MDM2 (Mouse Double Minute 2 Homolog): MDM2 has been shown to function as an E3 ligase for the AR, promoting its ubiquitination and subsequent degradation. embopress.orgnih.govaacrjournals.org This process can be influenced by post-translational modifications, such as phosphorylation of the AR by Akt, which can enhance the interaction between AR and MDM2. embopress.orgnih.gov

SKP2 (S-Phase Kinase-Associated Protein 2): SKP2 is another important E3 ligase that directly interacts with and induces the ubiquitination and degradation of the AR. nih.govnih.gov The primary ubiquitination site for SKP2-mediated AR degradation has been identified as Lys847. nih.govresearchgate.net

CHIP (C-terminus of Hsp70-Interacting Protein): CHIP can induce the ubiquitination and proteasome-mediated degradation of the AR. nih.gov

NEDD4 (Neural Precursor Cell Expressed Developmentally Downregulated Protein 4): Overexpression of NEDD4 has been shown to regulate AR protein degradation. nih.govaacrjournals.org

Siah2: This E3 ligase has been found to promote AR ubiquitination, which can enhance its transcriptional activity. nih.govnih.gov

RNF6: RNF6 is a RING-finger E3 ubiquitin ligase that induces polyubiquitination of the AR, not leading to its degradation but rather enhancing its transcriptional activity. nih.govnih.gov

The diverse roles of these E3 ligases highlight the complex regulation of AR function, where ubiquitination can lead to either degradation or modulation of activity. nih.gov

Once an E3 ligase has initiated the ubiquitination of the AR, a polyubiquitin (B1169507) chain is formed through the sequential addition of ubiquitin molecules. This polyubiquitin tag serves as a recognition signal for the 26S proteasome, a large multi-subunit protease complex. embopress.orgnih.gov The 26S proteasome then binds to the polyubiquitinated AR, unfolds it, and degrades it into small peptides in an ATP-dependent manner. nih.gov This process of proteasomal degradation is a critical mechanism for controlling the cellular levels of the AR. mdpi.comlife-science-alliance.org Inhibition of the proteasome, for instance with the compound MG132, has been shown to block AR degradation and lead to its accumulation. mdpi.com

PROteolysis TArgeting Chimera (PROTAC) Modalities for Androgen Receptor Degradation

PROTACs are heterobifunctional molecules designed to induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system. nih.govnih.govfrontiersin.orgnih.gov This technology offers a promising therapeutic strategy for targeting proteins of interest, including the AR. nih.govresearchgate.net

An AR-targeting PROTAC is composed of three key components: a ligand that binds to the AR, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. nih.govfrontiersin.orgnih.gov The simultaneous binding of the PROTAC to both the AR and an E3 ligase brings them into close proximity, forming a ternary complex. frontiersin.orgresearchgate.net This induced proximity facilitates the ubiquitination of the AR by the recruited E3 ligase, leading to its subsequent degradation by the proteasome. frontiersin.orgnih.gov

| Component | Function | Design Considerations |

|---|---|---|

| Androgen Receptor (AR) Ligand | Binds to the AR to provide target specificity. | Affinity for AR, selectivity over other proteins, and a suitable attachment point for the linker. |

| Linker | Connects the AR ligand and the E3 ligase ligand. | Length, rigidity, and chemical composition to optimize ternary complex formation and stability. |

| E3 Ubiquitin Ligase Ligand | Recruits a specific E3 ubiquitin ligase. | Affinity and selectivity for the chosen E3 ligase, and a suitable attachment point for the linker. |

The design of the AR-targeting ligand is crucial for the specificity and potency of the PROTAC. creative-biolabs.com Most AR PROTACs utilize ligands that bind to the ligand-binding domain (LBD) of the AR. nih.govyoutube.comnih.gov These are often derived from known AR antagonists such as enzalutamide (B1683756). nih.govresearchgate.net However, the emergence of AR splice variants, like AR-V7, which lack the LBD, presents a challenge for LBD-targeting therapies. nih.gov To address this, efforts are underway to develop PROTACs that target other domains of the AR, such as the DNA-binding domain (DBD). nih.govnih.gov

The choice of the E3 ubiquitin ligase to be recruited is another critical aspect of PROTAC design. While there are over 600 E3 ligases in human cells, only a handful have been successfully utilized in PROTAC development. medchemexpress.com The selection of the E3 ligase can influence the degradation efficiency, cell-type specificity, and potential for off-target effects.

The most commonly recruited E3 ligases for AR PROTACs include:

Cereblon (CRBN): Ligands for CRBN, such as derivatives of thalidomide and lenalidomide, are widely used in PROTAC design. nih.govmedchemexpress.com

von Hippel-Lindau (VHL): VHL is another popular E3 ligase targeted by PROTACs, with ligands developed to mimic the binding of its natural substrate, HIF-1α. nih.govnih.gov

MDM2: The MDM2 E3 ligase has also been successfully recruited to degrade the AR using PROTACs incorporating MDM2 ligands like nutlin. nih.govfrontiersin.org

Structural and Design Principles of Androgen Receptor PROTACs

Chemical Linker Optimization and Its Influence on Androgen Receptor PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to bring a target protein, in this case, the androgen receptor, into close proximity with an E3 ubiquitin ligase. nih.govwindows.net This induced proximity facilitates the ubiquitination of the AR, marking it for degradation by the proteasome. nih.gov A critical component of a PROTAC is the chemical linker that connects the AR-binding ligand to the E3 ligase-recruiting ligand. windows.net The nature of this linker significantly influences the efficacy of the PROTAC. explorationpub.comresearchgate.net

The optimization of the chemical linker is a multifaceted process involving the careful consideration of its length, composition, rigidity, and attachment points. explorationpub.comresearchgate.net These parameters collectively determine the stability and geometry of the ternary complex formed between the AR, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination. acs.orgnih.gov

Key aspects of linker optimization include:

Length: The linker must be of an appropriate length to allow for the simultaneous binding of the PROTAC to both the AR and the E3 ligase without causing steric hindrance. researchgate.net Studies have shown that both excessively short and long linkers can be detrimental to PROTAC activity. umich.edu Different E3 ligases may require different optimal linker lengths for the same target. For instance, AR PROTACs recruiting the von Hippel-Lindau (VHL) E3 ligase and those recruiting Cereblon (CRBN) have been shown to have different optimal linker lengths. nih.gov

Composition: The chemical makeup of the linker affects its physicochemical properties, such as solubility and cell permeability. explorationpub.com Linkers often incorporate a combination of hydrophobic and hydrophilic moieties, like polyethylene (B3416737) glycol (PEG) chains or piperidine (B6355638) groups, to achieve a balance that favors bioavailability. explorationpub.com For example, the incorporation of a piperidine group has been successfully used to increase the solubility of an AR-degrading PROTAC. explorationpub.com

Rigidity: The flexibility or rigidity of the linker can impact the conformational orientation of the ternary complex. windows.net More rigid linkers, which can be achieved by introducing elements like phenyl groups or cycloalkanes, can lead to more defined and stable ternary complexes, potentially increasing the potency of the PROTAC. windows.net

Attachment Points: The points at which the linker is connected to the AR ligand and the E3 ligase ligand are also crucial. explorationpub.com The linker should be attached at a position that does not significantly impair the binding affinity of the ligands for their respective proteins. explorationpub.com

The rational design of the linker is therefore a critical step in the development of potent and selective AR PROTACs. explorationpub.comresearchgate.net

Induced Proximity and Ternary Complex Formation for Androgen Receptor Degradation

The fundamental mechanism of action for AR PROTACs is the induction of proximity between the AR and an E3 ubiquitin ligase. nih.gov This is achieved through the formation of a ternary complex, a transient structure consisting of the AR protein, the PROTAC molecule, and the E3 ligase. nih.govacs.org The stability of this ternary complex is a key determinant of the efficiency of subsequent AR ubiquitination and degradation. nih.gov

The ability of a PROTAC to successfully induce the formation of a productive ternary complex is influenced by the factors mentioned in the previous section, namely the linker's characteristics and the binding affinities of the warheads for their respective targets. umich.edu

Catalytic Turnover and Recycling Mechanisms of Androgen Receptor PROTACs

A significant advantage of PROTACs over traditional inhibitors is their catalytic mode of action. umich.edu Once the AR has been ubiquitinated within the ternary complex, it is targeted for degradation by the proteasome. nih.gov Following this, the PROTAC molecule is released and can then bind to another AR protein and E3 ligase, initiating another cycle of degradation. cancer.gov

This catalytic turnover means that a single PROTAC molecule can induce the degradation of multiple AR proteins. umich.edu This "event-driven" pharmacology, as opposed to the "occupancy-driven" mechanism of traditional inhibitors, allows for potent and sustained degradation of the target protein even at low concentrations of the PROTAC. umich.edu This recycling mechanism contributes to the high potency often observed with PROTACs. umich.edu

Alternative Modalities for Induced Androgen Receptor Degradation

While PROTACs represent a major class of AR degraders, other innovative strategies have been developed to achieve the same therapeutic goal of eliminating the AR protein. nih.govnih.gov These alternative modalities often possess different structural features and mechanisms of action.

Monomeric Androgen Receptor Degraders

Monomeric AR degraders are small molecules that, unlike the bifunctional PROTACs, can induce AR degradation on their own. nih.gov These compounds are generally smaller in molecular weight than PROTACs, which can be advantageous for their pharmacokinetic properties. nih.gov

Molecular Glues Facilitating Androgen Receptor Degradation

Molecular glues are small molecules that induce a novel protein-protein interaction, effectively "gluing" a target protein to an E3 ligase. nih.govcas.org This induced proximity leads to the ubiquitination and subsequent degradation of the target protein. nih.gov Unlike PROTACs, which have distinct binding moieties for the target and the E3 ligase, molecular glues often reshape the surface of the E3 ligase to create a new binding interface for the target protein. nih.gov

A notable example of a molecular glue that facilitates AR degradation is VNPP433-3β. medchemexpress.comnih.gov This compound has been shown to induce physical proximity between the AR and the MDM2 E3 ligase. nih.gov This interaction promotes the MDM2-mediated ubiquitination of the AR, leading to its degradation by the proteasome. nih.govresearchgate.net The proposed mechanism involves VNPP433-3β acting as a molecular glue to stabilize the AR-MDM2 complex, thereby facilitating the ubiquitination process. nih.govresearchgate.net

Covalent Androgen Receptor Degraders and Their Mechanism of Action

Covalent AR degraders represent another distinct class of molecules that can induce the degradation of the androgen receptor. These compounds form a permanent covalent bond with the AR protein. nih.govresearchgate.net

An example of a covalent AR degrader is the compound EN1441. nih.govbiorxiv.org EN1441 works by covalently modifying a specific cysteine residue (C125) within the DNA-binding domain of the AR. nih.gov This covalent modification leads to the destabilization and aggregation of the AR protein. nih.govresearchgate.net The aggregated AR is then recognized by the cellular machinery and targeted for degradation by the proteasome. nih.govresearchgate.net

The mechanism of action for EN1441 is distinct from that of PROTACs and molecular glues as it does not directly recruit an E3 ligase. Instead, it induces a conformational change and destabilization of the AR that flags it for degradation. nih.gov A key advantage of this approach is its ability to target and degrade AR splice variants, such as AR-V7, which lack the ligand-binding domain targeted by many conventional therapies and PROTACs. nih.govbiorxiv.org

Chaperone Protein Modulators Inducing Androgen Receptor Destabilization (e.g., HSP90, HSP70, p23)

The stability and function of the Androgen Receptor (AR) are critically dependent on its interaction with a complex of molecular chaperones and co-chaperones, often referred to as the foldosome complex. This machinery ensures the proper folding of the AR, maintains it in a state ready for ligand binding, and protects it from premature degradation. Key components of this complex include Heat Shock Protein 90 (HSP90), Heat Shock Protein 70 (HSP70), and the co-chaperone p23. Modulation of these chaperone proteins presents a viable strategy for inducing AR destabilization and subsequent degradation.

HSP90 Modulators: HSP90 is essential for stabilizing the AR. Inhibition of HSP90's chaperone function disrupts the AR-chaperone complex, leaving the AR vulnerable to ubiquitination and degradation by the proteasome. HSP90 inhibitors bind to the ATP-binding domain of HSP90, which alters the chaperone cycle and results in the degradation of its client proteins, including the AR.

One of the well-studied HSP90 inhibitors is 17-allylamino-17-demethoxygeldanamycin (17-AAG), a derivative of geldanamycin. Research has demonstrated that 17-AAG induces a dose-dependent degradation of the AR in prostate cancer cells. By targeting HSP90, 17-AAG not only decreases the stability of the AR but also prevents its ligand-independent nuclear localization, which is a common occurrence in androgen-refractory prostate cancer. In a preclinical in vivo model, administration of 17-AAG resulted in a significant reduction in AR expression.

HSP70 Modulators: HSP70 also plays a significant role in the regulation of AR. It can interact directly with the N-terminal domain of the AR, influencing the receptor's expression and function. The C-terminus of Hsc70-Interacting Protein (CHIP) acts as a chaperone-dependent E3 ubiquitin ligase that interacts with HSP70 and HSP90, promoting the ubiquitylation and subsequent degradation of unfolded proteins, including the AR.

Inhibitors of HSP70 have been shown to effectively reduce the expression of both full-length AR (AR-FL) and its splice variants, such as AR-V7, which are often associated with resistance to therapy. Compounds like quercetin and VER155008 decrease the protein levels of AR-FL and AR-V7. Studies using the Hsp70 inhibitor VER-155008 showed a dose-dependent downregulation of AR and, more profoundly, its target gene, PSA, suggesting that Hsp70 inhibition not only reduces AR expression but also curtails its transcriptional activity. This effect appears to occur at the transcriptional level, as VER155008 has been found to significantly decrease the mRNA levels of both AR-FL and AR-V7.

p23 Modulators: The co-chaperone p23 is a 23-kDa acidic protein that binds directly to HSP90 and is a crucial component of the foldosome complex that stabilizes the unliganded AR. It functions at a late stage of the chaperone cycle to stabilize the receptor in a high-affinity ligand-binding conformation. Studies have shown that p23 can increase the activity of the AR, and this effect may be partially independent of HSP90. It enhances the AR's ligand-binding capacity and promotes its occupancy at target gene promoters. Given its role in stabilizing the AR, modulation of p23's function or its interaction with the AR-HSP90 complex is a logical approach to induce AR destabilization. Increased expression of p23 has been observed in advanced prostate cancer, correlating with disease progression. While direct inhibitors that cause AR degradation by targeting p23 are less characterized, its essential role suggests that disrupting the p23-HSP90 or p23-AR interaction would compromise AR stability.

| Modulator Class | Example Compound | Target | Mechanism of Action | Effect on Androgen Receptor (AR) |

|---|---|---|---|---|

| HSP90 Inhibitor | 17-AAG (Tanespimycin) | HSP90 | Inhibits ATP-binding, disrupting the chaperone cycle. | Induces dose-dependent degradation of wild-type and mutant AR; prevents ligand-independent nuclear localization. |

| HSP70 Inhibitor | Quercetin | HSP70 | Leads to suppression of AR and AR-V7 expression. | Decreases protein expression of AR-FL and AR-V7 in a dose-dependent manner. |

| VER155008 | HSP70 | Decreases protein and mRNA levels of AR-FL and AR-V7 in a time-dependent manner; inhibits AR transcriptional activity. | ||

| Co-chaperone | p23 | p23 (co-chaperone of HSP90) | Stabilizes the unliganded AR-HSP90 complex and enhances AR transcriptional activity. | Modulation of p23 is hypothesized to destabilize AR, though specific degraders targeting p23 are less defined. |

Autophagy-Targeting Ligands for Androgen Receptor Degradation

A novel strategy for targeted protein degradation that has been applied to the Androgen Receptor is the use of autophagy-targeting ligands. This approach utilizes the cell's natural autophagic process to clear specific proteins. One such technology is the AUTOphagy-TArgeting Chimera (AUTOTAC) platform. AUTOTACs are bifunctional molecules designed to bring a target protein into proximity with the autophagy receptor p62/SQSTM1, thereby marking it for degradation via the autophagy-lysosome pathway.

A key advantage of the AUTOTAC platform is that the degradation mechanism does not rely on the target protein having a pre-existing interaction with p62. The chimera molecule itself facilitates the formation of a target-p62 complex, which is then engulfed by autophagosomes and degraded upon fusion with lysosomes.

ATC-324: An AR-Targeting AUTOTAC: A specific example of an AR-degrading AUTOTAC is the compound ATC-324. This molecule was engineered with two key components:

A Target-Binding Ligand: Enzalutamide, a known AR inhibitor, serves to bind specifically to the AR.

An Autophagy-Targeting Ligand: A small molecule known as YT 6-2, which is a ligand for the autophagy receptor p62.

By linking these two components, ATC-324 effectively tethers the AR to p62, inducing the formation of an AR/p62 complex. This complex is then recognized by the autophagy machinery, leading to the lysosomal degradation of the AR.

Research findings have demonstrated that ATC-324 is effective at degrading not only wild-type AR but also AR mutants and splice variants, such as AR-v7, which are frequently implicated in the development of castration-resistant prostate cancer and resistance to conventional AR-targeting therapies. By promoting the degradation of these problematic AR forms, ATC-324 reduces nuclear AR levels and downregulates the expression of AR and AR-v7 target genes, ultimately leading to cytotoxicity in AR-positive prostate cancer cells. This approach has shown potential even in cancer cells that have developed resistance to enzalutamide.

| Technology | Example Compound | Components | Mechanism of Action | Effect on Androgen Receptor (AR) |

|---|---|---|---|---|

| AUTOTAC (AUTOphagy-TArgeting Chimera) | ATC-324 | - Target-Binding Ligand: Enzalutamide

| Induces the formation of an AR/p62 complex, hijacking the autophagy-lysosome pathway for AR degradation. | Effectively degrades wild-type AR, AR mutants, and the AR-v7 splice variant; remains potent in enzalutamide-resistant cells. |

Androgen Receptor Alterations and Mechanisms of Resistance in Preclinical Contexts

Androgen Receptor Gene Amplification in Cellular and In Vivo Models of Resistance

Androgen receptor gene amplification is a common mechanism of resistance in castration-resistant prostate cancer (CRPC), leading to AR overexpression. scienceopen.commdpi.com This hypersensitizes cancer cells to low levels of androgens, enabling continued tumor growth despite androgen deprivation therapy. scienceopen.com Preclinical models, such as the VCaP prostate cancer cell line which harbors AR gene amplification, are crucial for evaluating the efficacy of new therapies in this resistance setting. aacrjournals.org

Proteolysis-targeting chimeras (PROTACs) have been specifically developed to counteract this resistance mechanism. For instance, the AR degrader Bavdegalutamide (B8270050) (ARV-110) was engineered to inhibit the growth of CRPC cells with AR amplification. elifesciences.org In VCaP cells, which express approximately 10-fold higher levels of AR than cell lines without amplification like LNCaP, Bavdegalutamide potently inhibits cell proliferation. aacrjournals.org It induces robust, rapid, and profound degradation of the overexpressed AR protein. aacrjournals.org In VCaP xenograft models in mice, oral administration of Bavdegalutamide leads to significant AR protein reduction in tumor tissue and potent tumor growth inhibition, outperforming standard AR inhibitors in models of resistance. aacrjournals.orgnih.gov This demonstrates the potential of AR degraders to effectively target tumors that have become resistant through AR gene amplification and overexpression.

Ligand-Binding Domain Mutations and Their Impact on Androgen Receptor Degrader Responsiveness

Mutations in the ligand-binding domain (LBD) of the androgen receptor are another key driver of therapy resistance. mdpi.com These mutations can alter the structure of the LBD, enabling activation by other steroid hormones or even converting AR antagonists into agonists, a phenomenon observed with mutations like F877L (previously F876L). ascopubs.org The prevalence of these mutations increases in patients who have undergone multiple lines of hormone therapy. bioworld.comaacrjournals.org

AR degraders are designed to overcome resistance mediated by LBD mutations. By physically removing the entire protein, they can be effective even when the LBD is altered. Preclinical studies have shown that several AR degraders retain activity against a range of clinically relevant AR mutants.

Bavdegalutamide (ARV-110) has been shown to effectively degrade common AR mutants with similar potency to the wild-type receptor in research models. aacrjournals.org Similarly, the AR degrader HP518 degrades both wild-type AR and clinically relevant LBD mutants, including the L702H mutation. aacrjournals.org Another compound, HC-4955, demonstrates the ability to degrade AR proteins with L702H and T878A mutations, which are associated with resistance to standard AR signaling inhibitors. nih.gov This broad activity against various mutations highlights the potential of AR degraders to treat tumors that have developed resistance through this mechanism.

| Compound | Target E3 Ligase | Degraded AR LBD Mutants (in preclinical models) | Citation(s) |

| Bavdegalutamide (ARV-110) | Cereblon (CRBN) | F876L, T877A, H874V, M896V | aacrjournals.orgnih.gov |

| HP518 | Not Specified | L702H | aacrjournals.org |

| HC-4955 | Not Specified | L702H, T878A | nih.gov |

The mechanism of action for heterobifunctional AR degraders, such as PROTACs, involves inducing a novel protein-protein interaction. These molecules consist of a ligand that binds to the AR, a linker, and a ligand that recruits an E3 ubiquitin ligase. nih.gov For example, Bavdegalutamide (ARV-110) binds to the AR's LBD and simultaneously recruits the Cereblon (CRBN) E3 ligase. aacrjournals.org This forces the formation of a ternary complex between the AR, the degrader molecule, and the E3 ligase. mdpi.com

This induced proximity triggers the transfer of ubiquitin molecules from the E3 ligase to the AR protein. mdpi.comaacrjournals.org The polyubiquitinated AR is then recognized and destroyed by the proteasome, the cell's protein disposal machinery. aacrjournals.org This process is catalytic, as the degrader molecule is released after degradation and can induce the destruction of another AR protein. scienceopen.com More recent structural studies, including Cryo-EM analysis of newer molecular glue degraders, have also confirmed that these compounds induce significant conformational changes in the AR protein upon binding, which facilitates its recognition by the E3 ligase for degradation. nih.gov

Androgen Receptor Splice Variants and Strategies for Their Degradation

A significant challenge in treating CRPC is the emergence of androgen receptor splice variants (AR-Vs). These are truncated forms of the AR protein that typically lack the LBD. mdpi.com This makes them resistant to all LBD-targeting therapies, including second-generation antiandrogens and AR degraders that rely on LBD binding.

The most well-characterized and clinically prevalent splice variant is AR-V7. nih.gov AR-V7 lacks the LBD but retains the N-terminal domain (NTD) and the DNA-binding domain (DBD), leading to its constitutive activity as a transcription factor, independent of ligand binding. broadpharm.comnih.gov Its expression is associated with resistance to standard antiandrogen therapies and poor clinical outcomes. nih.gov

Preclinical research relies on specific cell lines to study AR-V7. The 22Rv1 cell line, for instance, endogenously expresses both full-length AR and AR-V7. broadpharm.com The VCaP cell line also expresses AR-V7. broadpharm.com These cellular models are essential for the discovery and validation of new therapeutic strategies aimed at degrading these constitutively active and resistant forms of the androgen receptor.

Since AR-V7 lacks the LBD, degraders that bind to this domain, such as Bavdegalutamide (ARV-110), are unable to induce its degradation. elifesciences.orgoncozine.com This has spurred the development of novel strategies that target other domains of the AR protein.

Several approaches have emerged:

DNA-Binding Domain (DBD) Targeting: "PROTAC AR-V7 degrader-1" is a selective degrader that utilizes a ligand targeting the AR's DBD, connected to a VHL E3 ligase ligand. This design allows it to specifically degrade the AR-V7 variant in relevant cell lines. researchgate.net

N-Terminal Domain (NTD) Targeting: The NTD is present in both full-length AR and AR-V7, making it an attractive target. The PROTAC compound NP18 was developed to interact with the NTD, leading to the effective and selective proteasomal degradation of both AR-FL and AR-V7 in preclinical models. Similarly, the PROTAC HC-4955 is predicted to bind the AR NTD, demonstrating potent degradation of both AR-V7 and full-length AR, and showing efficacy in enzalutamide-resistant xenograft models. nih.gov

Molecular Glue Degraders: A newer class of "molecular glue" degraders has been identified that also targets the NTD. These small molecules induce the degradation of both AR-V7 and full-length AR by promoting their interaction with a Cullin-RING E3 ligase, effectively reversing treatment resistance in preclinical models. nih.gov

These innovative strategies, which bypass the need to bind the LBD, hold significant promise for overcoming one of the most challenging forms of resistance in prostate cancer.

| Compound/Strategy | Target Domain | Mechanism | Key Preclinical Findings | Citation(s) |

| PROTAC AR-V7 degrader-1 | DNA-Binding Domain (DBD) | VHL-recruiting PROTAC | Selectively degrades AR-V7 in 22Rv1 cells (DC50: 0.32 µM). | researchgate.net |

| NP18 | N-Terminal Domain (NTD) | PROTAC | Degrades both AR-FL (DC50: 18 nM) and AR-V7 (DC50: 26 nM) in 22Rv1 cells. | |

| HC-4955 | N-Terminal Domain (NTD) | PROTAC | Potently degrades AR-V7 and AR-FL (DC50 <5 nM); effective in ARSi-resistant PDX models. | nih.gov |

| Molecular Glue Degraders | N-Terminal Domain (NTD) | Molecular Glue | Degrade both AR-V7 and AR-FL (IC50 <100 nM); reverse resistance to standard-of-care drugs. | nih.gov |

Bypass Signaling Pathways Contributing to Resistance to Androgen Receptor Degradation

Despite the promise of ARDs to overcome resistance mechanisms associated with traditional AR antagonists, cancer cells can employ alternative strategies to survive and proliferate. These "bypass" pathways allow the tumor to circumvent its dependency on AR signaling, thereby rendering ARDs less effective.

A significant mechanism of resistance to AR-targeting therapies involves the upregulation of the glucocorticoid receptor (GR). mdpi.comoaepublish.com The AR and GR are both members of the nuclear steroid receptor superfamily, sharing structural similarities and a high degree of homology in their DNA-binding domains. mdpi.com This resemblance allows GR to recognize and bind to many of the same gene promoters as AR, effectively "taking over" the transcriptional responsibilities of the AR and driving the expression of genes necessary for cancer cell survival and proliferation. oaepublish.commdpi.com

Preclinical studies have demonstrated that prolonged exposure to AR inhibitors, including degraders, can lead to an increase in GR expression. oaepublish.comfrontiersin.org This upregulation is a key adaptive response by cancer cells to the continued pressure of AR blockade. In models of castration-resistant prostate cancer (CRPC), elevated GR levels have been associated with resistance to enzalutamide (B1683756), a second-generation AR antagonist. oaepublish.comgoogle.com This resistance is mediated by the ability of GR to activate a transcriptional program that overlaps with that of the AR, thereby compensating for the loss of AR signaling. frontiersin.org

The clinical relevance of this resistance mechanism is underscored by the observation that while GR expression is low in primary prostate cancer, it significantly increases in patients undergoing long-term treatment with AR-targeted agents. oaepublish.commdpi.com This finding highlights the potential for combination therapies that target both the AR and GR pathways to overcome this form of resistance. google.com

Beyond the GR pathway, a complex network of interconnected signaling pathways can modulate the efficacy of ARDs. These networks can either enhance or diminish the activity of ARDs by influencing various cellular processes, including cell proliferation, survival, and apoptosis.

Key signaling pathways that interact with AR signaling include:

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. oaepublish.comfrontiersin.org Research has revealed a reciprocal relationship between the PI3K/AKT/mTOR and AR signaling pathways. frontiersin.org Activation of the PI3K pathway can suppress AR expression, while its inhibition can lead to AR upregulation. frontiersin.org This interplay suggests that targeting both pathways simultaneously could be a more effective therapeutic strategy.

Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is also implicated in prostate cancer progression and its interaction with AR signaling is an area of active investigation. frontiersin.org

NF-κB Signaling: The NF-κB pathway plays a role in inflammation and cell survival and has been shown to interact with AR signaling. frontiersin.org

The intricate crosstalk between these signaling networks and the AR pathway highlights the adaptive capabilities of cancer cells. By activating these alternative pathways, tumors can develop resistance to therapies that solely target the androgen receptor. Therefore, a deeper understanding of these interactions is crucial for the development of novel therapeutic strategies that can effectively combat resistance to ARDs.

Preclinical Research Methodologies and Findings for Androgen Receptor Degraders

In Vitro Evaluation of Androgen Receptor Degrader-1 and Related Compounds

The preclinical assessment of novel therapeutic agents is fundamental to establishing their biological activity and potential for clinical development. For compounds designed to degrade the androgen receptor (AR), in vitro studies provide the initial proof-of-concept and mechanistic insights. This section focuses on the methodologies and findings from the in vitro evaluation of a specific molecule, PROTAC AR-V7 degrader-1, a selective degrader targeting the AR splice variant 7 (AR-V7).

The selection of appropriate cellular models is critical for evaluating the efficacy and specificity of androgen receptor degraders. Prostate cancer cell lines are chosen based on their AR expression status, including the presence of full-length AR (AR-FL), AR splice variants (AR-Vs), and specific mutations that confer resistance to standard anti-androgen therapies.

Commonly used cell lines in these studies include:

LNCaP: These cells express a mutated full-length AR (T877A) and are sensitive to androgens. They are a foundational model for studying AR signaling and the effects of AR-targeted therapies. dcchemicals.com

VCaP: This cell line is characterized by the amplification of the wild-type AR gene and also expresses AR variants, including AR-V7. aacrjournals.orgnih.gov It serves as a model for AR overexpression, a common mechanism of resistance in castration-resistant prostate cancer (CRPC).

22Rv1: A key feature of the 22Rv1 cell line is its expression of both full-length AR and the constitutively active AR-V7 splice variant, which lacks the ligand-binding domain (LBD). nih.gov This makes it an indispensable model for testing compounds designed to overcome resistance mediated by AR-Vs.

For the specific evaluation of PROTAC AR-V7 degrader-1, the 22Rv1 cell line was utilized to confirm its activity against the AR-V7 variant. dcchemicals.commedchemexpress.com The use of such cell lines allows researchers to investigate a degrader's ability to target various forms of the AR protein that are clinically relevant in advanced prostate cancer. nih.gov

A primary metric for quantifying the potency of a protein degrader is the DC50 value, which represents the concentration of the compound required to achieve 50% degradation of the target protein. This is typically determined using immunoblotting (Western blot) analysis, where protein levels are measured after treating cells with a range of degrader concentrations.

PROTAC AR-V7 degrader-1 has been shown to be a potent and selective degrader of AR-V7. dcchemicals.combroadpharm.com In studies using the 22Rv1 cell line, which expresses AR-V7, the compound demonstrated significant degradation activity. medchemexpress.com

| Compound | Target Protein | Cell Line | DC50 Value (µM) | Reference |

|---|---|---|---|---|

| PROTAC AR-V7 degrader-1 | AR-V7 | 22Rv1 | 0.32 | medchemexpress.com |

| MTX-23 | AR-V7 | Not Specified | 0.37 | frontiersin.orgprobechem.com |

| MTX-23 | AR-FL | 2.0 | ||

| PROTAC AR/AR-V7 degrader-1 (27c) | AR-V7 | Not Specified | 2.64 | medchemexpress.comglpbio.cn |

| PROTAC AR/AR-V7 degrader-1 (27c) | AR | 2.67 |

Beyond simply degrading the AR protein, it is crucial to demonstrate that this degradation translates into the functional inhibition of the AR signaling pathway. This is assessed through various functional assays that measure downstream effects on gene expression and cellular behavior.

The androgen receptor is a transcription factor that regulates a specific set of genes involved in prostate cell growth and function. nih.gov Key AR target genes include Prostate-Specific Antigen (PSA, encoded by the KLK3 gene) and Transmembrane Protease, Serine 2 (TMPRSS2). researchgate.netscienceopen.com The ability of an AR degrader to suppress the expression of these genes is a direct indicator of its efficacy in shutting down the AR pathway. Studies on various AR PROTACs have shown that the degradation of the AR protein consistently leads to a decrease in the expression of target genes like KLK3, NKX3.1, and TMPRSS2. researchgate.net For instance, PROTAC AR/AR-V7 degrader-1 (27c) effectively suppresses the transcriptional activity of the AR signaling pathway. medchemexpress.com

A primary goal of cancer therapy is to halt the proliferation of tumor cells and induce programmed cell death (apoptosis). The AR signaling pathway is a key driver of prostate cancer cell growth. nih.gov Therefore, effective AR degraders are expected to inhibit cellular proliferation and promote apoptosis.

The anti-proliferative activity of a compound is often quantified by its EC50 value, the concentration at which it inhibits cell growth by 50%. For PROTAC AR-V7 degrader-1, it exhibited an EC50 of 0.88 µM in the 22Rv1 cell line. dcchemicals.commedchemexpress.com Related AR degraders, such as MTX-23 and PROTAC AR/AR-V7 degrader-1 (27c), have also been shown to induce apoptosis in prostate cancer cells. probechem.commedchemexpress.commedchemexpress.com This induction of apoptosis is a critical functional outcome of AR degradation, confirming the therapeutic potential of this approach. targetmol.com

| Compound | Cell Line | Functional Effect | Potency (EC50/IC50) | Reference |

|---|---|---|---|---|

| PROTAC AR-V7 degrader-1 | 22Rv1 | Inhibition of Cell Proliferation | 0.88 µM (EC50) | dcchemicals.commedchemexpress.com |

| PROTAC AR/AR-V7 degrader-1 (27c) | 22RV1 | Inhibition of Cell Proliferation | 0.9 µM (IC50) | medchemexpress.com |

The mechanism of a PROTAC (Proteolysis Targeting Chimera) involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. nih.gov The binding affinity and selectivity of the PROTAC for both the target protein and the E3 ligase are key determinants of its potency and potential for off-target effects.

PROTAC AR-V7 degrader-1 is designed as a heterobifunctional molecule. It includes a moiety that binds to the DNA-binding domain (DBD) of the androgen receptor and another ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. dcchemicals.combroadpharm.com This design allows it to specifically target the AR, including the AR-V7 variant which lacks the LBD, for ubiquitination and subsequent degradation by the proteasome. dcchemicals.com The selectivity for the AR-V7 variant is a key feature, as this variant is a major driver of resistance to many current prostate cancer therapies. aacrjournals.org While specific binding constants (Kd or Ki) for PROTAC AR-V7 degrader-1 are not detailed in the provided search results, its mechanism of action inherently describes a selective binding profile.

Preclinical Research on "this compound" Remains Limited

Initial investigations into the preclinical profile of the specific chemical entity designated "this compound" (also identified as Compound 18) reveal a landscape of limited and sometimes conflicting data within publicly accessible scientific literature. While the broader field of androgen receptor (AR) degraders is rich with preclinical studies on molecules like bavdegalutamide (B8270050) (ARV-110) and others, dedicated research focusing solely on "this compound" is not extensively documented, precluding a comprehensive analysis as per the requested detailed outline.

"this compound" (CAS 2616553-35-4) has been synthesized and evaluated in the context of developing Proteolysis Targeting Chimeras (PROTACs) to target the androgen receptor. PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.

One study that synthesized a series of AR PROTACs identified a "Compound 18". However, this particular compound, characterized by a long, flexible linker, demonstrated only a modest ability to reduce AR protein levels, with a maximum degradation (Dmax) of 25-42% at concentrations up to 1000 nM. This performance likely rendered it a non-priority candidate for further extensive preclinical evaluation.

Conflictingly, another report mentions a "compound 18" with a constrained linker, which exhibited a significantly more potent degradation capacity (DC50 <1 nM and Dmax > 50%). This discrepancy suggests that the designation "Compound 18" may refer to different molecules across various studies, making it challenging to attribute specific preclinical findings to the definitive "this compound".

Furthermore, literature on a "Compound 18" also appears in research focused on the degradation of other proteins, such as MDM2, further complicating the task of isolating data specific to its activity as an androgen receptor degrader.

Due to the sparse and inconsistent nature of the available preclinical data specifically for "this compound," it is not possible to provide a detailed and scientifically accurate article covering the requested topics of subcellular localization, in-depth in vivo xenograft model efficacy, quantification of downstream signaling in animal tissues, and combination strategies. The scientific community's focus has largely shifted to more potent and promising AR degrader candidates, leaving "this compound" as a less-characterized entity.

Research Directions and Future Perspectives on Androgen Receptor Degraders

Innovation in Androgen Receptor Degrader Platform Development

The development of new and improved platforms for AR degradation is a central theme in ongoing research. These efforts are aimed at overcoming the limitations of current technologies and expanding the therapeutic potential of AR degraders.

While many first-generation AR degraders target the ligand-binding domain (LBD), there is a growing interest in targeting other domains of the AR. This is particularly relevant for overcoming resistance mechanisms involving mutations in the LBD or the expression of AR splice variants (AR-Vs) that lack the LBD, such as AR-V7. nih.govexplorationpub.comnih.gov

N-Terminal Domain (NTD): The NTD is an intrinsically disordered region that is crucial for the transcriptional activity of the AR and is retained in most splice variants. frontiersin.org Developing degraders that bind to the NTD is a promising strategy to target both full-length AR and AR-Vs. nih.gov For example, the UT series of selective AR degraders (SARDs), such as UT-155 and UT-69, were developed to bind to the activation function-1 (AF-1) region within the NTD, leading to the degradation of both full-length AR and AR-V7. aacrjournals.orgresearchgate.netelifesciences.org

DNA-Binding Domain (DBD): The DBD is another conserved domain that is essential for AR function. Targeting the DBD could also be an effective way to degrade both full-length AR and its splice variants. nih.gove-century.us

By moving beyond the LBD, researchers aim to develop next-generation degraders with a broader spectrum of activity against various forms of the AR that drive resistance. nih.gov

Most current proteolysis-targeting chimeras (PROTACs) utilize ligands for a limited number of E3 ubiquitin ligases, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL). nih.govresearchgate.net While effective, this reliance on a few E3 ligases can limit the scope and selectivity of protein degradation. A major area of innovation is the discovery and characterization of novel E3 ligase recruiters. researchgate.netacs.org

The human genome encodes over 600 E3 ligases, many of which have tissue-specific expression patterns. acs.org Harnessing these could lead to more selective degradation of the AR in cancer cells while sparing healthy tissues, thereby reducing off-target effects. aacrjournals.org For instance, "Androgen receptor degrader-1" (also known as Compound ML 2-9) is a molecular glue that degrades the AR by recruiting the E3 ligase DCAF16.

Efforts are underway to identify ligands for other E3 ligases such as MDM2, IAPs, and KEAP1. nih.gov For example, Nutlin, a well-known MDM2 inhibitor, has been incorporated into PROTACs to degrade target proteins. nih.gov The discovery of ligands for novel E3 ligases, like the aryl hydrocarbon receptor (AhR), is also a promising avenue of research. nih.gov

Table 1: Examples of E3 Ubiquitin Ligases and their Ligands Used in Degrader Development

| E3 Ligase | Recruiter Ligand Examples | Status |

|---|---|---|

| Cereblon (CRBN) | Thalidomide, Lenalidomide, Pomalidomide | Widely used in clinical-stage PROTACs |

| von Hippel-Lindau (VHL) | VHL-1, VH-032 | Commonly used in preclinical and clinical PROTACs |

| MDM2 | Nutlin-3a | Explored in preclinical PROTAC design |

| IAPs (Inhibitor of Apoptosis Proteins) | Bestatin, LCL-161 | Used in specific PROTAC applications |

| KEAP1 | Nrf2-based peptides, small molecules | Emerging area of PROTAC research |

| DCAF16 | Not specified | Recruited by molecular glues like "this compound" |

| RNF114 | Nimbolide | Explored for targeted protein degradation |

Strategies for Enhancing Selectivity and Mitigating Off-Target Effects in Preclinical Development

A key challenge in the development of AR degraders is ensuring their selectivity for cancer cells and minimizing effects on healthy tissues. nih.gov Several strategies are being explored to enhance selectivity and mitigate off-target effects. nih.govfrontiersin.org

Tumor-Specific Ligand Conjugation: One approach is to conjugate the degrader to a ligand that specifically targets a receptor overexpressed on cancer cells. nih.govfrontiersin.org For instance, antibody-PROTAC conjugates (Ab-PROTACs) can deliver the degrader specifically to tumor cells. nih.gov Similarly, folate-caged PROTACs can be used to target cancer cells that overexpress the folate receptor. mdpi.com

Linker Optimization: The linker connecting the AR-binding ligand and the E3 ligase ligand plays a crucial role in the efficacy and selectivity of PROTACs. Optimizing the linker's length, rigidity, and attachment points can significantly impact the formation of a stable ternary complex and reduce off-target degradation. biorxiv.org

Nanoparticle Delivery: Encapsulating AR degraders in nanoparticles can improve their pharmacokinetic properties and allow for more targeted delivery to tumor tissues. aacrjournals.org

Environment-Responsive PROTACs: Designing PROTACs that are activated by the specific tumor microenvironment, such as high levels of reactive oxygen species (H2O2) or glutathione (B108866) (GSH), can enhance their tumor selectivity. nih.govfrontiersin.org

Addressing Emerging Resistance Mechanisms to Androgen Receptor Degraders in Advanced Preclinical Models

Despite the promise of AR degraders, the potential for resistance remains a concern. Preclinical research is focused on understanding and overcoming these resistance mechanisms. explorationpub.comresearchgate.net Common mechanisms of resistance to traditional AR therapies that are also relevant to degraders include:

AR gene amplification and overexpression. nih.govexplorationpub.com

Point mutations in the AR gene. explorationpub.com

Expression of AR splice variants like AR-V7. nih.govexplorationpub.com

AR degraders are being specifically designed to address these challenges. For example, degraders targeting the NTD can overcome resistance mediated by LBD mutations or AR-Vs. nih.govelifesciences.org Furthermore, some degraders have shown efficacy in preclinical models that are resistant to second-generation antiandrogens like enzalutamide (B1683756). researchgate.net For instance, ARD-61 demonstrated the ability to inhibit tumor cell growth in models overexpressing AR-V7. researchgate.net

Utility of Androgen Receptor Degraders as Molecular Probes for Deciphering Androgen Receptor Biology

Beyond their therapeutic potential, AR degraders are valuable tools for studying the fundamental biology of the androgen receptor. biorxiv.org By inducing the rapid and selective degradation of the AR, these molecules allow researchers to probe the downstream consequences of AR loss in a time-controlled manner. This is in contrast to genetic knockout or knockdown techniques, which can have developmental effects or lead to compensatory mechanisms.

AR degraders can help to:

Elucidate the role of AR in various cellular processes beyond transcription, such as its non-genomic signaling pathways.

Identify novel AR-regulated genes and pathways.

Study the dynamics of AR protein turnover and its regulation by the ubiquitin-proteasome system. mdpi.com

Validate the AR as a therapeutic target in different disease contexts. biorxiv.org

Integration of Advanced Multi-Omics Approaches in Androgen Receptor Degradation Research

To gain a comprehensive understanding of the effects of AR degradation, researchers are increasingly using multi-omics approaches. biorxiv.orgnih.govbiorxiv.org By integrating data from genomics, transcriptomics, proteomics, and metabolomics, scientists can map the global changes that occur in cancer cells following treatment with an AR degrader. mdpi.combiorxiv.org

This integrated analysis can help to:

Identify biomarkers that predict response or resistance to AR degraders.

Uncover novel mechanisms of action and potential off-target effects. mdpi.com

Reveal new therapeutic vulnerabilities that can be targeted in combination with AR degraders. patsnap.com

For example, multi-omics studies have been used to analyze the effects of androgen deprivation on gene expression, chromatin accessibility, and transcription factor binding, providing a detailed picture of the AR signaling network. biorxiv.orgbiorxiv.org Applying these powerful techniques to the study of AR degraders will undoubtedly accelerate their development and optimize their clinical application.

Q & A

Q. What is the mechanism of action of Androgen Receptor Degrader-1 (ARD-1), and how does it differ from traditional AR antagonists?

ARD-1 operates via the PROTAC (PROteolysis TArgeting Chimera) mechanism, comprising three components: (1) a ligand binding to the androgen receptor (AR), (2) a linker, and (3) an E3 ubiquitin ligase-recruiting moiety (e.g., VHL or MDM2). This ternary complex induces AR ubiquitination and subsequent proteasomal degradation, eliminating both the receptor and its signaling function . Unlike competitive antagonists (e.g., enzalutamide), which block ligand binding but allow AR stabilization, ARD-1 eliminates AR protein, addressing resistance caused by AR overexpression or mutations .

Key Parameters :

Q. How should researchers design experiments to evaluate the degradation efficiency of ARD-1 in vitro?

Methodology :

- Dose-Response Curves : Measure AR protein levels via Western blot after 24–48 hours of treatment. Calculate DC50 using nonlinear regression.

- Time-Course Analysis : Assess degradation kinetics (e.g., 0–72 hours) to determine optimal treatment duration.

- Cell Line Selection : Use AR-positive models (e.g., VCaP, LNCaP, 22Rv1) and include AR-negative controls to confirm on-target effects .

- Functional Assays : Pair degradation data with downstream effects (e.g., PSA mRNA suppression, cell viability IC50) .

Example Data :

| Cell Line | DC50 (nM) | IC50 (nM) |

|---|---|---|

| VCaP | ≤0.1 | 1.5 |

| LNCaP | ≤0.1 | 16.2 |

| 22Rv1 | 10.4 | N/A |

| Source: |

Q. What are the critical pharmacokinetic parameters to assess for ARD-1 in preclinical studies?

- Oral Bioavailability : Reported at 51% in mice for ARD-2585, a related PROTAC .

- Half-Life (T1/2) : 4–6 hours in murine models, necessitating QD (once-daily) dosing .

- Tumor Penetration : Measure AR degradation in xenograft tissues post-treatment (e.g., >90% degradation at 1 mg/kg in VCaP models) .

Advanced Research Questions

Q. How can researchers address discrepancies in degradation efficacy (DC50) across different AR-positive cell lines?

Potential Factors :

- AR Mutation Status : AR-V7 splice variants (e.g., 22Rv1) may reduce degradation efficiency compared to wild-type AR (VCaP) .

- E3 Ligase Expression : Variability in VHL/MDM2 levels across cell lines impacts ternary complex formation .

- Assay Conditions : Optimize treatment duration, serum concentration, and proteasome activity (e.g., use MG-132 to block degradation and validate mechanism) .

Resolution Strategy :

- Perform CRISPR-mediated knockout of AR splice variants or E3 ligases to isolate contributing factors.

- Use isogenic cell lines to control for genetic background .

Q. What experimental approaches validate the specificity of ARD-1 for AR over other nuclear receptors?

- Proteomic Profiling : Utilize mass spectrometry to quantify off-target protein degradation (e.g., PR, GR) .

- Co-IP Studies : Confirm ternary complex formation exclusively with AR and the designated E3 ligase .

- Functional Redundancy Tests : Treat cells with ARD-1 + AR siRNA; lack of additive effects confirms on-target degradation .

Q. How does ARD-1 overcome resistance mechanisms observed with AR antagonists like enzalutamide?

ARD-1 degrades AR regardless of ligand-binding domain (LBD) mutations (e.g., F877L, T878A) or amplification, which commonly confer resistance to antagonists. In enzalutamide-resistant VCaP xenografts, ARD-1 achieved tumor regression at doses where AR protein was eliminated, whereas antagonists only slowed growth .

Key Experiment :

- Compare ARD-1 efficacy in parental vs. engineered resistant lines (e.g., LNCaP-AR-T878A) .

Q. What in vivo models are most relevant for testing ARD-1, and what endpoints should be prioritized?

- Models :

- VCaP Xenografts : AR-amplified, PSA-secreting tumors .

- Patient-Derived Xenografts (PDX) : Recapitulate clinical heterogeneity, including castration-resistant phenotypes .

- Endpoints :

- AR protein levels in tumors (Western blot/IHC).

- Tumor volume regression (≥50% reduction indicates efficacy).

- Serum PSA levels (surrogate for AR activity) .

Data Contradiction Analysis

Q. Why do some studies report sub-nanomolar DC50 values for PROTAC AR degraders, while others show µM-range activity?

- Compound Variability : Structural differences in E3 ligase ligands or linkers (e.g., ARD-2585 vs. ARD-61) impact degradation efficiency .

- Cell-Specific Factors : Proteasome capacity, AR turnover rates, and expression of chaperones (e.g., HSP90) vary across models .

- Assay Sensitivity : Use of quantitative methods (e.g., NanoBRET) vs. semi-quantitative Western blotting affects detection thresholds .

Methodological Recommendations

Q. How should researchers optimize the linker length and composition in PROTAC AR degraders?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.